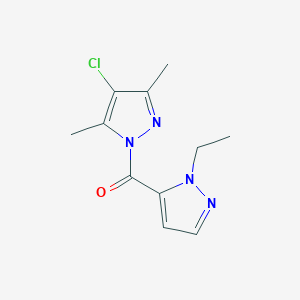
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features two pyrazole rings, one substituted with chlorine and methyl groups, and the other with an ethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone typically involves the following steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution reactions:
Coupling of pyrazole rings: The two pyrazole rings can be coupled through a methanone linkage using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols, alcohols
Major Products
Oxidation products: Carboxylic acids, ketones
Reduction products: Alcohols
Substitution products: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
Synthesis of new compounds:
Biology
Biological activity studies: The compound can be tested for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine
Drug development: The compound may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The pathways involved would vary based on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone
- (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-3-yl)methanone
Uniqueness
The uniqueness of (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone lies in its specific substitution pattern and the presence of two pyrazole rings. This structural arrangement can impart unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
1003989-07-8 |
|---|---|
Formule moléculaire |
C11H13ClN4O |
Poids moléculaire |
252.70 g/mol |
Nom IUPAC |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(2-ethylpyrazol-3-yl)methanone |
InChI |
InChI=1S/C11H13ClN4O/c1-4-15-9(5-6-13-15)11(17)16-8(3)10(12)7(2)14-16/h5-6H,4H2,1-3H3 |
Clé InChI |
RHIJABGXWHLXSP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC=N1)C(=O)N2C(=C(C(=N2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
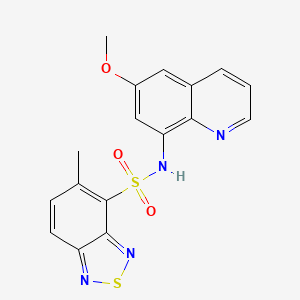
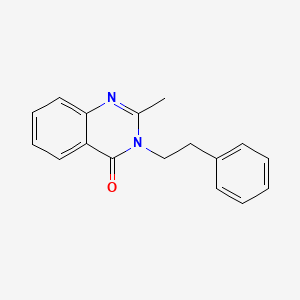


![1-(3,4-Dichlorophenyl)-3-(2-methylpropyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14169872.png)
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)

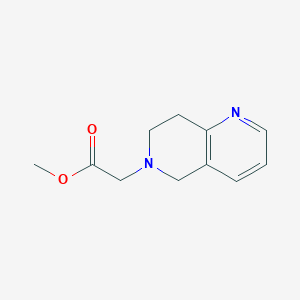
![Ethanamine, N-ethyl-N-[(ethylthio)methyl]-](/img/structure/B14169892.png)
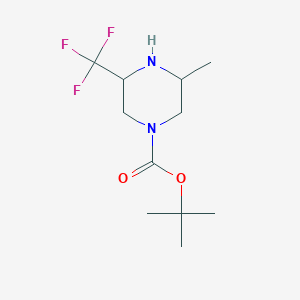
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
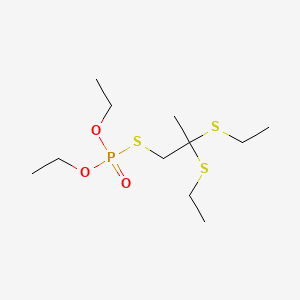
![2-Ethyl-3-[(4-methoxyphenyl)methyl]thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14169919.png)
